Technical Guide: Synonyms and Applications of 2-Bromo-N-(2-ethylphenyl)acetamide
Technical Guide: Synonyms and Applications of 2-Bromo-N-(2-ethylphenyl)acetamide
The following technical guide details the nomenclature, synthesis, and application of 2-Bromo-N-(2-ethylphenyl)acetamide , a specialized intermediate in organic synthesis.
Executive Summary & Chemical Identity
2-Bromo-N-(2-ethylphenyl)acetamide (CAS RN: 895854-04-3 ) is a halogenated acetanilide derivative. It serves as a critical electrophilic building block in medicinal chemistry, primarily for the synthesis of lipophilic local anesthetics (lidocaine analogs) and nitrogen-containing heterocycles (e.g., oxindoles via Stollé synthesis).
Its structural uniqueness lies in the ortho-ethyl substitution, which provides specific steric bulk—intermediate between the methyl group of Prilocaine and the 2,6-dimethyl pattern of Lidocaine—allowing researchers to fine-tune the hydrolysis rates and lipophilicity of downstream pharmaceutical candidates.
Core Chemical Data
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 242.11 g/mol |
| Physical State | Solid (typically off-white to beige crystalline powder) |
| Melting Point | ~85–90 °C (Predicted/Analogous range) |
| Reactivity | High electrophilicity at the |
Nomenclature & Synonyms
Accurate retrieval of literature data requires navigating a hierarchy of systematic and trivial names. The following table consolidates these synonyms for cross-referencing against patent databases and vendor catalogs.
Synonym Hierarchy Table
| Category | Synonym / Identifier | Contextual Usage |
| IUPAC (Systematic) | N-(2-Ethylphenyl)-2-bromoacetamide | Preferred for formal publication and patent claims. |
| CAS Preferred | Acetamide, 2-bromo-N-(2-ethylphenyl)- | Used in Chemical Abstracts Service (CAS) indexing. |
| Semi-Systematic | 2-Bromo-2'-ethylacetanilide | Common in older organic chemistry literature and process chemistry. |
| Trivial / Lab Slang | Frequently used in bench notes; refers to the position of the bromine relative to the carbonyl. | |
| Inverted Indexing | o-Ethyl-N-(bromoacetyl)aniline | Used to emphasize the aniline precursor. |
| Catalog Codes | CAS 895854-04-3 | The definitive unique identifier for purchasing and regulatory checks. |
Nomenclature Visualization
The following diagram deconstructs the chemical name into its functional components to aid in structural recognition.
Figure 1: Structural deconstruction of the systematic name, highlighting the reactive and steric domains.
Synthesis & Experimental Protocols
The synthesis of 2-Bromo-N-(2-ethylphenyl)acetamide is a classic Schotten-Baumann type acylation . The following protocol is designed for high purity and yield, minimizing the formation of di-acylated byproducts.
Protocol: Acylation of 2-Ethylaniline
Objective: Synthesize 2-Bromo-N-(2-ethylphenyl)acetamide via nucleophilic acyl substitution.
Reagents & Materials
-
Precursor: 2-Ethylaniline (1.0 equiv) [CAS: 578-54-1]
-
Acylating Agent: Bromoacetyl bromide (1.1 equiv) [CAS: 598-21-0]
-
Base: Triethylamine (
) (1.2 equiv) or (saturated aq. solution for biphasic) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 2-ethylaniline (10 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Add Triethylamine (12 mmol) and stir for 5 minutes.
-
Addition: Dropwise add a solution of Bromoacetyl bromide (11 mmol) in DCM (10 mL) over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting aniline is consumed.
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine.
-
Wash with Saturated
(2 x 30 mL) to neutralize excess acid. -
Wash with Brine (1 x 30 mL).
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator). -
Purification: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate or Ethanol to yield off-white needles.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the production of the target compound.
Applications in Drug Development
This compound is rarely the final API (Active Pharmaceutical Ingredient) but acts as a privileged intermediate .
Local Anesthetic Synthesis (Lidocaine Analogs)
The core pharmacophore of amide-type local anesthetics consists of a lipophilic aromatic ring connected to a tertiary amine via an amide chain.
-
Reaction: The
-bromo group is displaced by secondary amines (e.g., diethylamine, piperidine). -
Significance: The 2-ethyl group provides a steric environment distinct from the 2,6-dimethyl group of Lidocaine. This modification alters the molecule's hydrolytic stability (half-life in plasma) and lipophilicity (blood-brain barrier penetration), making it ideal for Structure-Activity Relationship (SAR) studies.
Heterocycle Synthesis (Oxindoles)
Through the Stollé Synthesis or intramolecular Friedel-Crafts alkylation:
-
In the presence of a Lewis acid (e.g.,
), the -carbon can cyclize onto the aromatic ring. -
Note: The 2-ethyl substituent directs cyclization to the open ortho position (position 6), or if blocked, may lead to rearrangement products. This pathway is used to generate 7-ethyl-oxindole derivatives, which are scaffolds for kinase inhibitors.
References
-
ChemicalBook. (2024). 2-Bromo-N-(2-ethylphenyl)acetamide Product Properties and CAS 895854-04-3. Retrieved from
-
PubChem. (2024). Acetamide, N-(2-bromo-4-methylphenyl)- and related alpha-haloacetanilides. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). 2-Bromo-N-(2-ethylphenyl)acetamide Catalog Entry. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Capot Chemical. (2024). Safety Data Sheet: 2-bromo-N-(2-ethylphenyl)acetamide. Retrieved from
